

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-N-(3-Boc-aminopropyl)-Gly- OH	
Cat. No.:	B119123	Get Quote

An In-depth Technical Guide to the Safety and Handling of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. A specific Safety Data Sheet (SDS) for **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** is not readily available. Therefore, this guide has been compiled using data from chemical suppliers and by extrapolating information from the structurally similar and well-documented compound, Fmoc-Gly-OH. All safety and handling procedures should be conducted in a controlled laboratory environment by trained professionals.

Introduction

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and a tert-butyloxycarbonyl (Boc) group protecting the propyl amine, allows for the creation of peptides with modified backbones. The Fmoc group is base-labile, making it suitable for standard Fmoc-based peptide synthesis protocols, while the acid-labile Boc group provides orthogonal protection for the side chain.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** and the related compound Fmoc-Gly-OH for comparison.

Property	Fmoc-N-(3-Boc- aminopropyl)-Gly-OH	Fmoc-Gly-OH
CAS Number	143192-31-8[1]	29022-11-5[2]
Molecular Formula	C25H30N2O6[1]	C17H15NO4[2]
Molecular Weight	454.52 g/mol [1]	297.31 g/mol
Appearance	White powder[3]	White powder[2]
Purity	≥97%[1]	≥98.0%
Predicted Boiling Point	649.3±48.0 °C[3]	Not available
Predicted Density	1.232±0.06 g/cm ³ [3]	Not available
Predicted pKa	3.88±0.10[3]	Not available
Solubility	Not specified; likely soluble in DMF, DMSO	Soluble in DMSO, EtOH; insoluble in H ₂ O[4]
Storage Temperature	-20°C[5]	2-8°C or -20°C[4]

Hazard Identification and Safety

Based on supplier information, **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** is classified with the following hazards. For a more comprehensive understanding, GHS classifications for the related compound Fmoc-Gly-OH are also provided.

Hazard Classification	Fmoc-N-(3-Boc- aminopropyl)-Gly-OH	Fmoc-Gly-OH (Aggregated Data)[2]
Acute Toxicity, Oral	H302: Harmful if swallowed[6]	H302 (20% of reports): Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation[6]	H315 (40% of reports): Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation[6]	H319 (40% of reports): Causes serious eye irritation
Acute Toxicity, Dermal	Not specified	H312 (10% of reports): Harmful in contact with skin
Acute Toxicity, Inhalation	Not specified	H332 (20% of reports): Harmful if inhaled
Specific Target Organ Toxicity	H335: May cause respiratory irritation[6]	H335 (50% of reports): May cause respiratory irritation

Note: The percentages for Fmoc-Gly-OH reflect the proportion of notifications to the ECHA C&L Inventory that include that hazard code. Some reports did not classify it as hazardous.[2]

Precautionary Statements for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH:[6]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

• Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling

- Use in a well-ventilated area, preferably within a chemical fume hood.
- Avoid direct contact with skin and eyes.
- · Avoid formation of dust and aerosols.
- Wash hands thoroughly after handling.

Storage

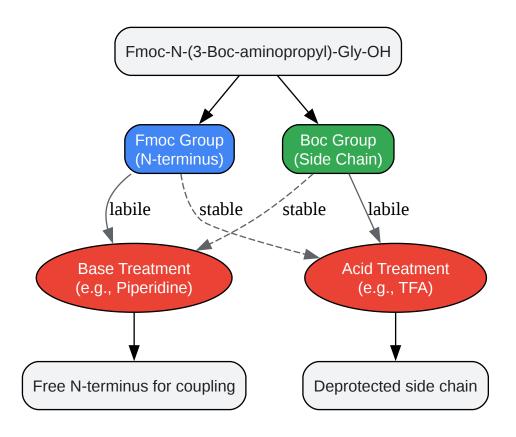
- Store in a tightly sealed container at -20°C for long-term stability.[5]
- · Keep in a dry and well-ventilated place.

Experimental Protocols and Use in Peptide Synthesis

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves a cycle of deprotection, coupling, and washing steps.

General Fmoc-SPPS Cycle

The following diagram illustrates the core steps in an Fmoc-SPPS cycle.



Click to download full resolution via product page

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Orthogonal Protection Strategy

The use of Fmoc and Boc protecting groups in **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** is an example of an orthogonal protection strategy. This allows for the selective removal of one protecting group without affecting the other, which is crucial for complex peptide synthesis.

Click to download full resolution via product page

Caption: Orthogonal protection and deprotection logic for Fmoc and Boc groups.

Detailed Experimental Protocol: Coupling Step

This protocol is a general guideline for coupling **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** onto a resin with a free amine.

• Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20

minutes to expose the free amine. Wash the resin thoroughly with DMF.

- Activation of Amino Acid:
 - In a separate vessel, dissolve 3-5 equivalents of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
 in DMF.
 - Add 3-5 equivalents of a coupling agent (e.g., HBTU, HATU).
 - Add 6-10 equivalents of a base (e.g., DIPEA, NMM).
 - Allow the mixture to pre-activate for 1-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring the Reaction: A Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
- Post-Coupling Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

First Aid and Emergency Procedures

The following first aid measures are based on general procedures for chemicals with similar hazard classifications.

Situation	First Aid Measure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact	Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures: Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Conclusion

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a valuable reagent for the synthesis of modified peptides. While a comprehensive, specific SDS is not widely available, the provided GHS hazard information and data from analogous compounds allow for the establishment of safe handling and usage protocols. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. Researchers should always consult the latest information from their chemical supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. Fmoc-Gly-OH | C17H15NO4 | CID 93124 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-N-(3-BOC-AMINOPROPYL)-GLYCINE CAS#: 143192-31-8 [amp.chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. Fmoc-N-(3-Boc-aminopropyl)-Gly-OH [biogen.es]
- 6. FMOC-N-(3-BOC-AMINOPROPYL)-GLYCINE | 143192-31-8 [chemicalbook.com]
- To cite this document: BenchChem. [Fmoc-N-(3-Boc-aminopropyl)-Gly-OH safety and handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119123#fmoc-n-3-boc-aminopropyl-gly-oh-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com